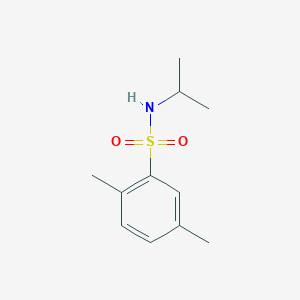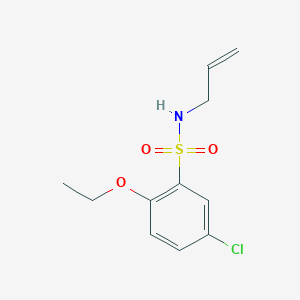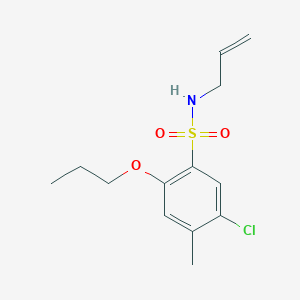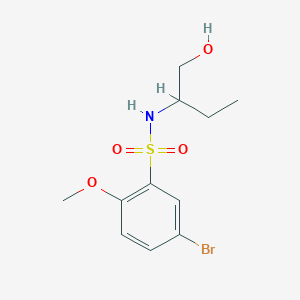
N-isopropyl-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-2,5-dimethylbenzenesulfonamide is an organic compound with the molecular formula C11H17NO2S It belongs to the class of sulfonamides, which are characterized by the presence of a sulfonyl functional group attached to an amine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-isopropyl-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl chlorides.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with sulfonamide groups.
Medicine: Sulfonamides have been explored for their antibacterial properties, and this compound may have potential in the development of new antimicrobial agents.
Industry: It can be used in the production of polymers and other materials that require sulfonamide functionalities.
Wirkmechanismus
The mechanism of action of N-isopropyl-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act by inhibiting enzymes that are crucial for the synthesis of folic acid, an essential nutrient for bacterial growth. The compound mimics the structure of p-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby competitively inhibiting the enzyme and preventing the synthesis of folic acid.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-butylbenzenesulfonamide
- N-methylbenzenesulfonamide
- N-ethylbenzenesulfonamide
Uniqueness
N-isopropyl-2,5-dimethylbenzenesulfonamide is unique due to the presence of both isopropyl and dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The specific arrangement of these groups can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other sulfonamides.
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-8(2)12-15(13,14)11-7-9(3)5-6-10(11)4/h5-8,12H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPWJVBEXXTOSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[4-(3-Methyl-4-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B513106.png)
![1-[4-(4,5-Dimethyl-2-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B513109.png)
![1-Acetyl-4-[(3-methyl-4-pentyloxyphenyl)sulfonyl]piperazine](/img/structure/B513112.png)
![1-Acetyl-4-[(2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B513113.png)
![1-Acetyl-4-[(2,4-dichlorophenyl)sulfonyl]piperazine](/img/structure/B513114.png)
![1-Acetyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B513116.png)
![1-[4-(5-Chloro-2-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B513121.png)
![1-Acetyl-4-[(2-bromo-4,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B513122.png)



![4-ethoxy-N-[1-(hydroxymethyl)propyl]-2,3-dimethylbenzenesulfonamide](/img/structure/B513129.png)
![N-[1-(hydroxymethyl)propyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B513130.png)
![N-[1-(hydroxymethyl)propyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B513131.png)
